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Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic

compound with the chemical formula C₉H₁₂O.[1] It is a colorless, slightly viscous liquid

characterized by a pleasant floral, balsamic odor reminiscent of hyacinths.[2][3] This aromatic

alcohol is found naturally in various fruits, teas, and balsams, including strawberries and

cinnamon.[2][4] Industrially, it is often synthesized through the hydrogenation of

cinnamaldehyde.[4][5] Due to its fragrance profile and its utility as a chemical intermediate,

benzenepropanol is a significant compound in the fragrance, flavor, and pharmaceutical

industries.[4][6] It serves as a precursor in the synthesis of more complex molecules, including

pharmaceuticals like the central skeletal muscle relaxant, proformiphen.[2][4] This guide

provides an in-depth overview of its chemical properties and the analytical techniques used for

its structure elucidation.

Chemical and Physical Properties
Benzenepropanol's physical and chemical characteristics are well-documented, making it a

versatile component in various applications. It is soluble in organic solvents like ethanol and

propylene glycol but only slightly soluble in water.[2][4] A summary of its key quantitative

properties is presented below.
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Property Value Source(s)

Molecular Formula C₉H₁₂O [1][6]

Molecular Weight 136.19 g/mol [1][3][6][7]

Boiling Point 235-236 °C [2][3][6]

Melting Point < -18 °C [2][3][7]

Density ~1.001 g/mL at 20 °C [2][8]

Refractive Index (n20/D) 1.526 [2][3]

Flash Point 109 °C (229 °F) [2][3]

Water Solubility ~5,680 mg/L at 25 °C [7]

LogP (Octanol/Water) 1.88 - 1.9 [3][7]

Appearance
Colorless to pale yellow,

slightly viscous liquid
[1][2][3][5]

Odor Sweet, floral, balsamic [2][3]

Structure Elucidation
The definitive structure of benzenepropanol is confirmed through a combination of modern

spectroscopic techniques. These methods provide complementary information about the

molecule's carbon framework, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic

molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms.[9]

[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum of benzenepropanol provides a clear fingerprint of its structure. The

key signals are:
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Aromatic Protons (C₆H₅-): A multiplet typically appearing in the 7.1-7.3 ppm range,

integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.

Methylene Protons (-CH₂-Ar): A triplet at approximately 2.7 ppm, integrating to 2 protons.

This signal corresponds to the methylene group directly attached to the benzene ring and is

split by the adjacent methylene group.

Methylene Protons (-CH₂-CH₂O-): A multiplet (often a quintet or sextet) around 1.9 ppm,

integrating to 2 protons. This signal arises from the central methylene group, which is split by

the two adjacent methylene groups.

Methylene Protons (-CH₂-OH): A triplet at about 3.7 ppm, integrating to 2 protons. This

downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

The signal is split by the neighboring methylene group.[11]

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-4.0

ppm), integrating to 1 proton. Its position is variable and depends on concentration and

solvent. This peak will disappear upon shaking the sample with D₂O, a common method for

identifying exchangeable protons.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton:

Aromatic Carbons: Signals for the phenyl group typically appear between 125 and 142 ppm.

Due to symmetry, four signals are expected for the six aromatic carbons. The carbon

attached to the propyl chain (ipso-carbon) is found at the most downfield end of this range.

Aliphatic Carbons:

The carbon bonded to the hydroxyl group (-CH₂-OH) is the most downfield of the aliphatic

signals, typically appearing around 60-65 ppm.[12]

The carbon attached to the benzene ring (-CH₂-Ar) appears around 34 ppm.

The central methylene carbon (-CH₂-CH₂-CH₂-) is found at approximately 32 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For benzenepropanol, under Electron Ionization (EI):

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 136, corresponding to the

molecular weight of C₉H₁₂O.[7] This peak may be of moderate to low intensity.

Key Fragmentation Patterns:

Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of

the C-C bond adjacent to the oxygen atom.[12][13] For benzenepropanol, this would

involve the loss of a C₂H₅ radical, but a more favorable fragmentation is the loss of water.

Loss of Water (M-18): A prominent peak is often observed at m/z = 118, resulting from the

dehydration of the molecular ion.[7][12]

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the

propyl chain results in the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91. A

rearrangement often precedes this fragmentation. A related peak at m/z = 92 is also

common.

Another significant peak is often seen at m/z = 117, corresponding to the loss of a

hydroxyl radical followed by rearrangement.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR

spectrum of benzenepropanol shows characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group involved in hydrogen bonding.[11]

C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically found just above 3000 cm⁻¹

(e.g., 3020-3080 cm⁻¹).

C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹),

corresponding to the methylene groups of the propyl chain.
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C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region,

confirming the presence of the benzene ring.[11]

C-O Stretch: A strong absorption band in the 1000-1100 cm⁻¹ range, indicative of a primary

alcohol.[11]

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural analysis.

General Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the benzenepropanol sample in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm

NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to

calibrate the chemical shift to 0 ppm.

Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., 400 MHz or higher

for better resolution). Tune and shim the instrument to optimize the magnetic field

homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans is

typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in

the ¹H NMR spectrum to determine the relative proton ratios.

General Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of benzenepropanol (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or hexane.
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Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. Use a

suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven

temperature to ramp from a low starting temperature (e.g., 50 °C) to a higher final

temperature (e.g., 250 °C) to ensure separation from any impurities.

MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass

analyzer to scan a mass range of m/z 40-400.

Data Analysis: Identify the peak corresponding to benzenepropanol in the gas

chromatogram. Analyze the mass spectrum associated with this peak to identify the

molecular ion and characteristic fragment ions.

General Protocol for FTIR Spectroscopy
Sample Preparation: As benzenepropanol is a liquid, the simplest method is to place a

single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to create a thin film.

Background Spectrum: Run a background scan with the empty salt plates in the sample

holder to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be

subtracted from the sample spectrum.

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: After automatic background subtraction, analyze the resulting spectrum.

Identify the key absorption bands and assign them to the corresponding functional groups

(O-H, C-H, C=C, C-O) by comparing their wavenumbers to correlation charts.

Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to the study of

benzenepropanol.
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Logical Flow for Structure Elucidation of Benzenepropanol
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Caption: Logical flow for the structure elucidation of Benzenepropanol.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow for spectroscopic analysis.

Benzenepropanol as a Pharmaceutical Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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